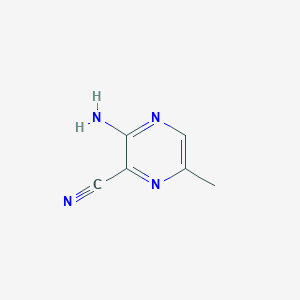

3-Amino-6-methylpyrazine-2-carbonitrile

Overview

Description

3-Amino-6-methylpyrazine-2-carbonitrile: is an organic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a methyl group at the 6-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Amino-6-methylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,6-dimethylpyrazine-2,5-dicarbonitrile with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Amino-6-methylpyrazine-2-carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Oxidized derivatives such as pyrazinecarboxylic acids.

Reduction: Amin

Biological Activity

3-Amino-6-methylpyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of an amino group and a carbonitrile functional group, which contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in synthetic chemistry.

| Reaction Type | Transformation | Products |

|---|---|---|

| Oxidation | Hydroxymethyl group can be oxidized | Carboxylic acid derivative |

| Reduction | Carbonitrile group can be reduced | Amino derivative |

| Substitution | Amino group can participate in substitution | N-substituted derivatives |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance, it has shown activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens .

The mechanism underlying the antimicrobial activity of this compound is believed to involve interference with microbial metabolic pathways. The compound may inhibit key enzymes or proteins essential for microbial growth, leading to cell death. This mode of action highlights its potential as a lead compound in drug development for infectious diseases.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimycobacterial Activity : A study synthesized a series of N-substituted derivatives of 3-amino-pyrazine-2-carboxamides, including this compound, which were tested for their ability to inhibit Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited potent antitubercular activity .

- Antifungal Screening : In another investigation, compounds based on this compound were evaluated for antifungal properties. The study reported promising results against various fungi, supporting further exploration for antifungal drug development .

Research Applications

The compound's unique structure allows it to serve as a building block for synthesizing more complex molecules in pharmaceutical research. Its applications extend beyond antimicrobial activity; it is also being investigated for potential anticancer properties due to its ability to modulate cellular signaling pathways.

Properties

IUPAC Name |

3-amino-6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-3-9-6(8)5(2-7)10-4/h3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURGZVKKNLPCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342728 | |

| Record name | 3-amino-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17890-82-3 | |

| Record name | 3-amino-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-Amino-6-methylpyrazine-2-carbonitrile important in the synthesis of pteridines?

A1: this compound serves as a key starting material for synthesizing 6-methylpteridine and its derivatives. [] The research demonstrates that this compound can be hydrogenated to 2-amino-3-aminomethyl-5-methylpyrazine. This diamine is then cyclized and oxidized to finally yield 6-methylpteridine. This synthetic route is significant because it offers a way to access pteridine compounds lacking substituents at the 4-position, which was previously a synthetic challenge.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.